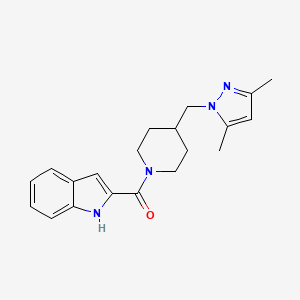

(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone

Description

This compound features a hybrid structure combining a piperidine core modified with a 3,5-dimethylpyrazole moiety via a methylene bridge and an indole-2-carbonyl group. Its structural complexity implies challenges in synthesis, particularly in regioselective functionalization of the piperidine and pyrazole rings .

Properties

IUPAC Name |

[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-14-11-15(2)24(22-14)13-16-7-9-23(10-8-16)20(25)19-12-17-5-3-4-6-18(17)21-19/h3-6,11-12,16,21H,7-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIJZWSMTNKFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and indole precursors. One common approach is to first synthesize 3,5-dimethyl-1H-pyrazole and then react it with piperidine to form the piperidinylmethyl derivative. Subsequently, the indole-2-carboxylic acid is activated and coupled with the piperidinylmethyl derivative to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: : The pyrazole ring can be reduced to form pyrazolylmethyl derivatives.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

Oxidation: : Indole-2-carboxylic acid derivatives.

Reduction: : Pyrazolylmethyl derivatives.

Substitution: : Substituted piperidines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: : Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

Medicine: : Potential therapeutic applications include anti-inflammatory and anticancer properties.

Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties are key to its activity, interacting with biological macromolecules to modulate their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, highlighting key differences in pharmacophores, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The target compound uniquely combines a piperidine-pyrazole hybrid with an indole group, distinct from the pyrazolo-pyrimidine in or the dihydropyrazole in .

Pharmacological Implications :

- Pyrazolo-pyrimidine derivatives () exhibit kinase inhibitory activity, suggesting the target compound may share similar mechanisms due to its pyrazole and indole groups .

- Dihydropyrazole-indole hybrids () show antimicrobial effects, but the target’s piperidine-pyrazole scaffold may enhance blood-brain barrier penetration for CNS targets .

Physicochemical Properties :

- The target compound (MW: 363.46 g/mol) has a higher molecular weight than the benzylpiperazine analog (MW: 319.40 g/mol), likely due to the pyrazole-methyl-piperidine group.

- LogP values (estimated): The pyrazole ring in the target compound may increase hydrophilicity compared to the benzylpiperazine analog (more lipophilic) .

Biological Activity

The compound (4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone, often referred to in literature as a pyrazole-indole hybrid, has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, including anticancer, antimicrobial, and neuropharmacological effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₃H₁₈N₄O

- Molecular Weight : 246.31 g/mol

- CAS Number : 1477718-07-2

This hybrid structure combines the indole moiety, known for its diverse biological activity, with a pyrazole ring that enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole and indole derivatives. The compound has shown significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Moderate inhibition |

| HepG2 (Liver) | 10.0 | High inhibition |

| A549 (Lung) | 15.0 | Moderate inhibition |

In vitro studies indicated that the compound inhibits cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, in a study by , compounds with similar pyrazole structures demonstrated significant growth inhibition in breast and liver cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of assays against various bacterial strains, it exhibited:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Candida albicans | 1.0 mg/mL |

These results suggest that the compound possesses notable antibacterial and antifungal activities, potentially due to the presence of the pyrazole moiety which is known for enhancing such effects .

Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological applications. Preliminary studies indicate that it may exhibit anxiolytic and antidepressant-like effects in animal models. For example, behavioral assays demonstrated reduced anxiety-like behavior in rodents treated with the compound, indicating its potential as a therapeutic agent for anxiety disorders.

The biological activities of (4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Protein Kinases : It may act as a kinase inhibitor, interfering with signaling pathways crucial for tumor growth.

- Antimicrobial Action : The structural features allow for interaction with microbial membranes or vital enzymes.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer, where it resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound's dual action—targeting both cancer cells and supporting immune response—could be pivotal in developing new cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.